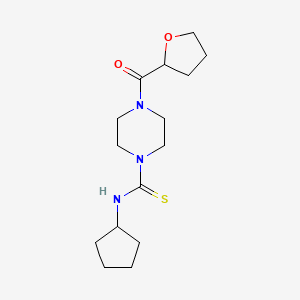

N-cyclohexyl-2-oxo-2-(1-pyrrolidinyl)acetamide

Descripción general

Descripción

“N-cyclohexyl-2-oxo-2-(1-pyrrolidinyl)acetamide” is a compound that is structurally similar to Piracetam . Piracetam is a nootropic drug, which enhances memory and facilitates learning . It also acts as a vasodilator and improves blood flow . It has a potential to treat cognitive impairment in aging, brain injury, memory, and balance problems .

Synthesis Analysis

The synthesis of compounds similar to “N-cyclohexyl-2-oxo-2-(1-pyrrolidinyl)acetamide” has been reported in the literature . For instance, (2-Oxo-1-pyrrolidinyl)pyrimidines have been synthesized by thermal cyclization of certain N-(pyrimidinyl)-γ-aminobutyric acids .

Molecular Structure Analysis

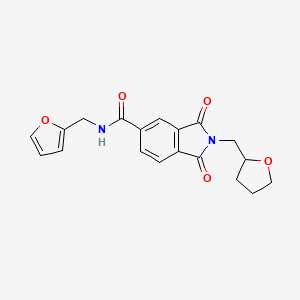

The molecular formula of “N-cyclohexyl-2-oxo-2-(1-pyrrolidinyl)acetamide” is C12H20N2O2 . Its average mass is 224.299 Da and its monoisotopic mass is 224.152481 Da .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Intramolecular Cyclization : A study described a convenient approach to synthesize diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones via intramolecular cyclization. This method is valuable for synthesizing biologically active amino acids containing the pyrrolidine ring in both enantiomerically pure forms (Galeazzi, Mobbili, & Orena, 1996).

Conformational Analysis for Opioid Agonists : Another research discussed the synthesis and conformational analysis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, leading to the development of novel opioid kappa agonists. This demonstrates the compound's relevance in designing opioid receptors targeting drugs (Costello et al., 1991).

Radical Cyclization : Research on radical cyclization to generate spirocyclohexadienones presented a versatile reaction applicable to formal syntheses of various bioactive compounds. This methodology could be adapted for compounds with structures similar to N-cyclohexyl-2-oxo-2-(1-pyrrolidinyl)acetamide (Gonzalez-Lopez de Turiso & Curran, 2005).

Biological Applications

Antimicrobial Activity : A study on the synthesis, characterization, and antimicrobial activity of derivatives of N-cyclohexyl-2-cyanoacetamide, which shares a functional group with N-cyclohexyl-2-oxo-2-(1-pyrrolidinyl)acetamide, showed potential antimicrobial properties. This suggests possible research directions into the antimicrobial activities of N-cyclohexyl-2-oxo-2-(1-pyrrolidinyl)acetamide-related compounds (Ali et al., 2010).

Biodegradation of Cognitive Enhancers : An investigation into the biodegradation of piracetam, a cognitive enhancer structurally related to N-cyclohexyl-2-oxo-2-(1-pyrrolidinyl)acetamide, identified bacterial strains capable of degrading this compound. This research could inform environmental impact studies related to the disposal and degradation of N-cyclohexyl-2-oxo-2-(1-pyrrolidinyl)acetamide (Woźniak-Karczewska et al., 2017).

Propiedades

IUPAC Name |

N-cyclohexyl-2-oxo-2-pyrrolidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c15-11(12(16)14-8-4-5-9-14)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMLEEWTMIUKJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4064714.png)

![2-[(2-chlorobenzyl)thio]-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4064722.png)

![1-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B4064731.png)

![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4064748.png)

![N-(4-bromophenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4064777.png)

![N-[2-(4-morpholinyl)-1,2-dihydro-1-acenaphthylenyl]methanesulfonamide](/img/structure/B4064786.png)

![8-(4-bromophenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione](/img/structure/B4064792.png)

![4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine](/img/structure/B4064799.png)

![1-[2-(diethylamino)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone hydrochloride](/img/structure/B4064802.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4064809.png)